4H-1-Benzopyran

概要

説明

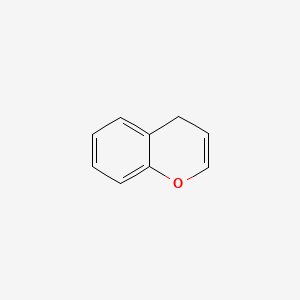

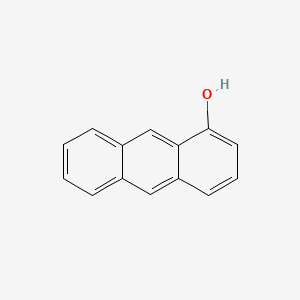

4H-1-Benzopyran, also known as Chromone or Benzo-γ-pyrone , is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The molecular formula is C9H6O2 .

Synthesis Analysis

The synthesis of this compound involves various methods. For instance, a study reported the design and synthesis of near-infrared fluorescent molecules based on the this compound core . Another research mentioned the rapid and green synthesis of 4H-benzo[b]pyrans . Additionally, substituted this compound-4-ones (chromones) can be synthesized via palladium-catalysed coupling of their halogeno derivatives with alkenes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a heterocyclic pyran ring . The molecular weight is 146.1427 .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it forms hydrogen-bonded this compound-4-thione–water complexes in the S2 excited state . It also reacts with hydrazine and phenylhydrazine to form 3-amino-benzopyrano .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 146.1427 . More detailed properties like boiling point, phase change data, and thermochemistry data can be found in the NIST Chemistry WebBook .

科学的研究の応用

Analytical Reagents

4H-1-benzopyrans and their derivatives are extensively utilized as analytical reagents, particularly in the spectrophotometric determination of various transition metal ions. They act as analytical, complexing, or chelating agents, playing a crucial role in the methods used for the analytical determination of metal ions spectrophotometrically (Agnihotri et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of 4H-benzopyran derivatives has been explored using dialdehyde as a key starting material. These syntheses, enhanced by microwave irradiation, yield compounds containing two 4H-benzopyran units efficiently, demonstrating the utility of 4H-1-benzopyran in the rapid and effective synthesis of heterocyclic compounds (Feng et al., 2010).

Novel Activated Alkenes

1-Benzopyran-4(4H)-one derivatives have been used as novel activated alkenes in the Baylis-Hillman reaction. They have been employed in coupling with various aldehydes to produce adducts, which have been transformed into novel indolizine-fused-chromone frameworks (Basavaiah & Rao, 2003).

Biologically Active Compound

4-Oxo-4H-1-benzopyran-3-carboxaldehyde and its derivatives serve as precursors in synthesizing a wide range of heterocyclic systems with chromone moieties. These systems display various biological activities such as anti-mutagenicity, cytotoxicity, and anti-HIV activity. The synthesis, chemical reactivity, and biological activities of these compounds have been extensively studied (Sepay & Dey, 2014).

作用機序

While the specific mechanism of action for 4H-1-Benzopyran is not explicitly mentioned, some benzopyrans have shown anticancerous activity in vitro . The radical form of benzopyran is paramagnetic, with the unpaired electron delocalized over the whole benzopyran molecule, rendering it less reactive .

Safety and Hazards

4H-1-Benzopyran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Research on 4H-1-Benzopyran is ongoing, with studies exploring its anticancer activity . The development of new benzopyran-4-one-isoxazole hybrid compounds, particularly 5a – d, are selective anticancer agents, potentially safe for human cells, and could be synthesized at low cost . This suggests that this compound has potential for further development in the field of cancer treatment .

特性

IUPAC Name |

4H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIDEANDDNSHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180050 | |

| Record name | 4H-1-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254-03-5 | |

| Record name | 4H-1-Benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

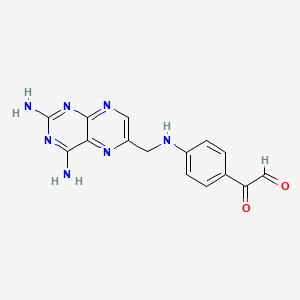

![N-(9-{5-[(Phosphonooxy)methyl]oxolan-2-yl}-9H-purin-6-yl)aspartic acid](/img/structure/B1219844.png)